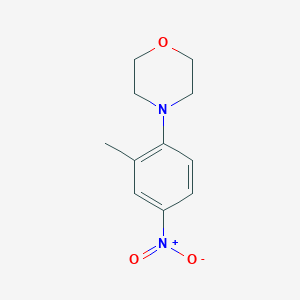

4-(2-Methyl-4-nitrophenyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

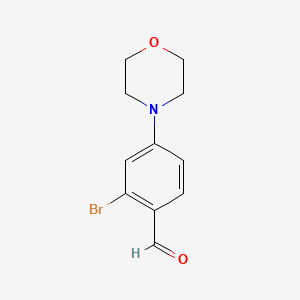

4-(2-Methyl-4-nitrophenyl)morpholine is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .

Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .Molecular Structure Analysis

The molecular formula of this compound is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 .Chemical Reactions Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 g/mol . It has a topological polar surface area of 58.3 Ų . The compound is solid at room temperature .Scientific Research Applications

1. Anticancer Drug Development

4-(2-Methyl-4-nitrophenyl)morpholine derivatives have shown potential in the development of novel anticancer drugs. Research conducted by Doan et al. (2016) explored novel derivatives of indoline and morpholine, testing their cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells. The study revealed that while indoline derivatives generally produced a higher cytotoxic effect, morpholine derivatives also exhibited significant activity, suggesting their potential as drug-lead compounds in cancer treatment (Doan et al., 2016).

2. Spectroscopic and Kinetic Studies

The compound has been utilized in spectroscopic and kinetic studies. Bernasconi et al. (2007) investigated the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine, providing insights into the kinetics and mechanism of SNV reactions with amine nucleophiles. This research contributes to the understanding of reaction mechanisms involving compounds like this compound (Bernasconi et al., 2007).

3. Crystal Structure Analysis

The crystal structures of derivatives of this compound have been determined, providing valuable information about their conformation and properties. Aydinli et al. (2010) synthesized and determined the crystal structures of compounds containing the morpholine ring, contributing to the understanding of their spectroscopic properties and potential applications (Aydinli et al., 2010).

4. Fluorescent Probes for Hypoxic Cells

Morpholine derivatives have been used to develop fluorescent probes for hypoxic cells. Feng et al. (2016) developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety with morpholine groups for selective detection of hypoxia, applicable in biomedical research fields for imaging disease-relevant hypoxia (Feng et al., 2016).

5. Nitration Process Development

The compound has been used in the development of novel nitration processes. Zhang et al. (2007) described a novel nitration process for 4-(4-methoxy-3-nitrophenyl)morpholine, demonstrating improvements in yield, waste reduction, and safety, highlighting the compound's role in process chemistry (Zhang et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) in Microfluidic devices represents a promising direction for the future . This intermediate is key to synthesizing Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .

properties

IUPAC Name |

4-(2-methyl-4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPUAYMERQENBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445065 |

Source

|

| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223404-63-5 |

Source

|

| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)